REACTION_CXSMILES
|
[OH-:1].[Na+].[CH3:3][O:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][CH:12]=[C:11]2[C:6]=1C[O:8][C:9]2=[O:10].[Mn]([O-])(=O)(=O)=O.[K+].[CH2:23]([OH:25])C>>[CH3:16][O:15][C:14]1[CH:13]=[C:12]([C:23]([OH:25])=[O:1])[C:11](=[CH:6][C:5]=1[O:4][CH3:3])[C:9]([OH:8])=[O:10] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC1=C2COC(=O)C2=CC=C1OC
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitated manganese dioxide was filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added methanol
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
After the insoluble materials were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(C(=O)O)=CC1OC)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |